molecular formula C11H22O B6593729 trans-2-Undecen-1-ol CAS No. 75039-84-8

trans-2-Undecen-1-ol

Cat. No.: B6593729
CAS No.: 75039-84-8
M. Wt: 170.29 g/mol
InChI Key: SKBIQKQBLQHOSU-MDZDMXLPSA-N
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Mechanism of Action

Target of Action

Trans-2-Undecen-1-ol, also known as 2-Undecen-1-ol, is a compound that is often used in the fragrance industry . The primary targets of this compound are olfactory receptors, which are responsible for the sense of smell. It interacts with these receptors to produce a specific scent that is perceived by the brain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other odor molecules can affect how this compound is perceived. Additionally, factors such as temperature and pH can influence the stability of the compound. It should also be noted that this compound should be handled with care, as it can cause eye irritation .

Scientific Research Applications

Agricultural Uses

trans-2-Undecen-1-ol has been studied for its effects on plant growth and productivity. Research indicates that it can enhance the growth of certain crops by acting as a biostimulant. For instance, a study demonstrated that applying natural extracts containing this compound to coriander plants improved their productivity and phytochemical content significantly .

Study Crop Effect Key Findings
CorianderIncreased growthEnhanced phytochemical content with biostimulant application.

Perfume and Fragrance Industry

Due to its floral and waxy aroma, this compound is utilized in the fragrance industry. It imparts a pleasant scent profile to perfumes, particularly those featuring rose or citrus notes. Its inclusion in formulations can enhance the overall olfactory experience of products .

Application Industry Description
FragranceCosmeticsUsed for its floral and waxy odor in perfumes.

Food Industry

In food science, this compound has been identified among volatile aroma compounds in various food products, contributing to flavor profiles. Its presence can influence consumer perception of freshness and quality in food items .

Study Food Product Role Findings
MushroomsAroma compoundDetected as part of the aroma profile in edible mushrooms.

Case Study 1: Enhancement of Crop Yield

A study conducted on coriander plants treated with this compound showed a marked increase in growth metrics when combined with nitrogen fertilizers. The results indicated that the compound could optimize nutrient uptake and enhance overall plant health.

Case Study 2: Aromatic Profile in Food Products

In an analysis of volatile compounds from mushrooms, this compound was identified as a significant contributor to the aroma profile. This finding underscores its potential application in enhancing flavors in culinary products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-2-Undecen-1-ol is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties . These properties make it particularly useful in specific industrial and research applications .

Biological Activity

trans-2-Undecen-1-ol, a long-chain unsaturated alcohol with the chemical formula C11_{11}H22_{22}O, has garnered attention in recent years for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on various research findings.

This compound is characterized by its molecular weight of approximately 170.29 g/mol and its structure as a linear chain alcohol with a double bond at the second carbon position. It is also known by several names, including (2E)-2-undecen-1-ol and (E)-2-undecen-1-ol. Its unique structure contributes to its biological activity and interaction with various biological systems .

Antidiabetic Potential

Recent studies have highlighted the potential of this compound in managing Type II diabetes through its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity. In one study, essential oils containing this compound exhibited significant PTP1B inhibitory activity, with an IC50 value indicating effective concentration levels for inhibition .

Essential Oil IC50 Value (μg/mL)
HE (Hibiscus Extract)36.1
PE (Pepper Extract)73.3
DE (Dill Extract)>100

This data suggests that this compound may play a role in the development of natural antidiabetic therapies .

Antimicrobial Properties

This compound has also been identified as having antimicrobial activity. A study investigating the bioactive compounds in various plant extracts found that this compound was present in significant amounts and contributed to the overall antimicrobial efficacy of the extracts tested . The compound's presence was correlated with inhibition against certain bacterial strains, making it a candidate for further exploration in antimicrobial formulations.

Volatile Organic Compound Effects

As a volatile organic compound (VOC), this compound is released by plants and plays a role in mediating interactions with herbivores and pests. Research indicates that changes in VOC emissions under stress conditions, such as elevated CO2 levels, can affect pest behavior and plant health. The presence of this compound among other VOCs may influence host selection by pests like the brown planthopper (BPH), which could have implications for agricultural practices .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antidiabetic Activity : In vitro assays demonstrated that essential oils containing this compound inhibited PTP1B activity, suggesting potential therapeutic applications for diabetes management .
  • Antimicrobial Efficacy : The compound was detected in extracts from Corchorus trilocularis, where it was associated with diuretic and anti-inflammatory properties, indicating broader health benefits beyond antimicrobial action .
  • Plant-Pest Interactions : Research on rice VOCs revealed that this compound levels were altered under elevated CO2 conditions, affecting pest behavior and potentially leading to increased crop damage due to altered host selection by herbivores .

Properties

IUPAC Name

(E)-undec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIQKQBLQHOSU-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068041, DTXSID70880856
Record name 2-Undecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-undecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellow liquid; Fruity, fatty aroma
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 102.00 °C. @ 2.00 mm Hg
Record name 2-Undecen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.838-0.848
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

37617-03-1, 75039-84-8
Record name 2-Undecen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037617031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecen-1-ol, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075039848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecen-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Undecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-undecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-2-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-UNDECEN-1-OL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTG184UJN9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Undecen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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